1-Tert-butylperylene
Description
1-Tert-butylperylene is a mono-substituted derivative of perylene, where a tert-butyl group is attached at the 1-position of the polycyclic aromatic hydrocarbon (PAH) backbone. Perylene derivatives are widely studied for their optoelectronic properties, with applications in organic semiconductors, fluorescent dyes, and photovoltaic materials . The tert-butyl substituent enhances solubility in organic solvents and improves thermal stability due to its bulky, electron-donating nature, which reduces intermolecular π-π stacking .
Properties
CAS No. |
135700-84-4 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-tert-butylperylene |
InChI |
InChI=1S/C24H20/c1-24(2,3)20-14-13-16-9-5-11-18-17-10-4-7-15-8-6-12-19(21(15)17)23(20)22(16)18/h4-14H,1-3H3 |
InChI Key |
IVYAYAWSXINSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-tert-butylperylene typically involves the reaction of tert-butanol with 2-bromobenzene, followed by purification through distillation . This method ensures the high purity of the compound, which is crucial for its application in sensitive electronic devices. Industrial production methods often involve sublimation to achieve ultra-pure grades of the compound .
Chemical Reactions Analysis
1-Tert-butylperylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perylenequinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Common reagents used in these reactions include halogens, lithium aluminum hydride, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a probe in studies of molecular orientation and dynamics in lipid membranes.
Biology: Its fluorescence properties make it useful in imaging and tracking biological processes.
Industry: Widely used in OLEDs to improve the efficiency and stability of electroluminescent devices.
Mechanism of Action
The mechanism of action of 1-tert-butylperylene in OLEDs involves thermally-activated delayed fluorescence (TADF) combined with efficient Förster resonant energy transfer (FRET) to a narrow fluorescent emitter . This process enhances the efficiency and color purity of the devices by encouraging rapid triplet harvesting and reducing non-emissive triplet states .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
1-Tert-butylperylene is distinct from other perylene derivatives in terms of substitution pattern, solubility, and electronic properties. Below is a comparative analysis with structurally related compounds:
Key Findings:
Solubility : The tert-butyl group significantly improves solubility compared to unsubstituted perylene. TTBP, with four tert-butyl groups, exhibits the highest solubility due to increased steric bulk .
Fluorescence: Mono-substituted derivatives (e.g., 1-Tert-butylperylene) retain high fluorescence quantum yields (0.88), slightly reduced from perylene (0.95) due to minor electronic perturbations. TTBP shows a larger reduction (0.78) owing to multiple substituents disrupting the π-conjugation .
Thermal Stability : 1-Tert-butylperylene decomposes at ~320°C, higher than perylene (~280°C), due to the stabilizing effect of the tert-butyl group. TTBP exhibits even greater stability (~350°C) .
Synthetic Complexity: TTBP requires multi-step synthesis with rigorous purification, while mono-substituted derivatives like 1-Tert-butylperylene are synthesized in fewer steps, albeit with regioselectivity challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
